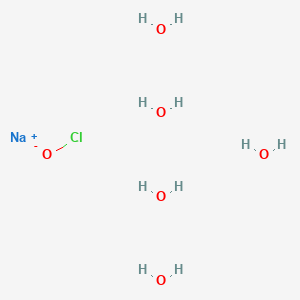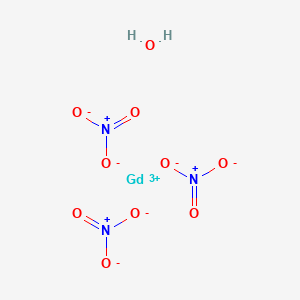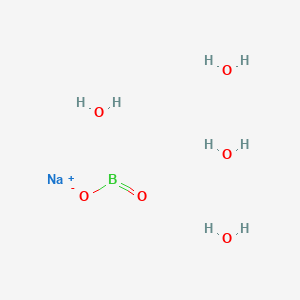
sodium;hypochlorite;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;hypochlorite;pentahydrate” is known as dimepiperate. It is a thioamide herbicide primarily used in agriculture to control weeds, particularly in rice fields. Dimepiperate is a selective herbicide that inhibits the growth of specific weed species without harming the crop.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimepiperate is synthesized using a multi-step process. The synthesis begins with the reaction of alpha, alpha-dimethylbenzyl thiol with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, followed by heating to 60-70°C. The product is then treated with piperidine carbonyl chloride to form dimepiperate. The reaction conditions include refluxing and subsequent purification steps to obtain the final product .
Industrial Production Methods
Industrial production of dimepiperate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically formulated into an emulsifiable concentrate for agricultural use.
Chemical Reactions Analysis
Types of Reactions
Dimepiperate undergoes various chemical reactions, including:
Oxidation: Dimepiperate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dimepiperate to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
Scientific Research Applications
Dimepiperate has several scientific research applications:
Chemistry: It is used as a model compound to study thioamide chemistry and reaction mechanisms.
Biology: Research on dimepiperate’s mode of action helps understand plant growth regulation and herbicide resistance.
Medicine: Although primarily an agricultural chemical, studies on its toxicity and environmental impact contribute to medical toxicology.
Industry: Dimepiperate is used in the development of new herbicides and agrochemicals.
Mechanism of Action
Dimepiperate acts as a lipid synthesis inhibitor in plants. It disrupts the balance of endogenous growth hormones, leading to the inhibition of protein synthesis and cell division. The compound is absorbed by the roots and leaves, translocated throughout the plant, and causes the death of the weed by disrupting its growth processes .
Comparison with Similar Compounds
Similar Compounds
Butachlor: Another herbicide used in rice fields, butachlor has a different mode of action, targeting cell division.
Pretilachlor: Similar to dimepiperate, pretilachlor is used for weed control in rice but has a different chemical structure and mode of action.
Uniqueness
Dimepiperate is unique due to its selective action on specific weed species and its mode of action as a lipid synthesis inhibitor. This makes it particularly effective in controlling weeds without harming the rice crop.
Properties
IUPAC Name |
sodium;hypochlorite;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLOBNGYGFRSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH10NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














